molecular formula C14H7BrF3NO4 B3037664 3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 525569-72-6

3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B3037664
CAS No.: 525569-72-6
M. Wt: 390.11 g/mol
InChI Key: YSWCFDRSCANDSF-UHFFFAOYSA-N
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Description

3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C14H7BrF3NO4. This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-bromobenzotrifluoride
  • 4-Bromo-3-nitrobenzotrifluoride

Uniqueness

3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the presence of both nitro and trifluoromethyl groups on the phenoxy ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

3-bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3NO4/c15-10-5-8(7-20)1-3-12(10)23-13-4-2-9(14(16,17)18)6-11(13)19(21)22/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWCFDRSCANDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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